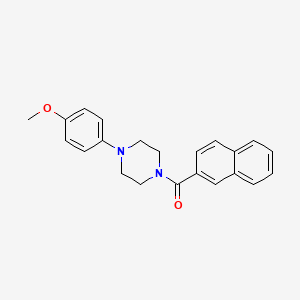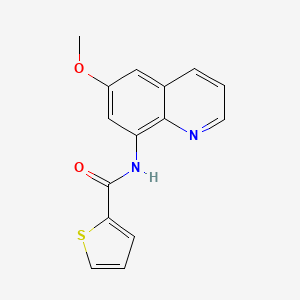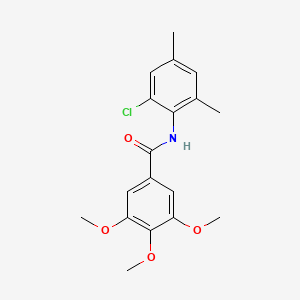![molecular formula C19H23N5O4 B5637730 2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5637730.png)
2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction Chemical compounds with complex structures, such as the one , often exhibit unique physical and chemical properties that make them of interest in various fields, including medicinal chemistry and materials science. While the specific compound has not been directly identified in research, analogs and structurally similar compounds have been synthesized and studied, providing insight into potential behaviors and characteristics.
Synthesis Analysis Compounds similar to the one described are typically synthesized through multi-step organic reactions involving the coupling of core structural components followed by functional group modifications. For example, Senthilkumar et al. (2021) describe the synthesis of a related organic compound through a reaction between specific carboxylic acids and pyrazine derivatives, characterized by spectroscopic techniques like NMR and mass spectroscopy (Senthilkumar, Umarani, & Satheesh, 2021).
Molecular Structure Analysis The structure of compounds akin to the one mentioned typically involves heterocyclic frameworks, aromatic systems, and various substituents affecting their electronic and spatial configuration. For instance, Bol’but, Kemskii, & Vovk (2014) discuss the molecular structures of related pyrazole derivatives, shedding light on the intricacies of these molecules' frameworks (Bol’but, Kemskii, & Vovk, 2014).
Chemical Reactions and Properties The reactivity of such compounds typically involves interactions with nucleophiles, electrophiles, or radicals, depending on the present functional groups. For example, the work by Badne, Swamy, Bhosale, & Kuberkar (2011) on benzothiazole derivatives showcases typical reactions these compounds might undergo, providing a basis for understanding the potential chemical behavior of our compound of interest (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Physical Properties Analysis The physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's applicability and behavior under different conditions. While specific data on the exact compound might not be available, studies like those by Uršič et al. (2009) provide insights into the physical characteristics of structurally similar compounds (Uršič, Grošelj, Meden, Svete, & Stanovnik, 2009).
Chemical Properties Analysis Chemical properties, including reactivity under various conditions, stability, and degradation pathways, are vital for applications and handling. Although specific to the compound , insights can be derived from related research, such as the studies on benzothiadiazine derivatives by Khelili et al. (2012), which discuss aspects of reactivity and stability relevant to similar chemical frameworks (Khelili, Kihal, Yekhlef, de Tullio, Lebrun, & Pirotte, 2012).
Mecanismo De Acción
Direcciones Futuras
Given the lack of information about this compound, future research could focus on elucidating its synthesis, structure, reactivity, and potential biological activity. This could involve experimental studies to determine its physical and chemical properties, as well as in vitro and in vivo studies to investigate any biological effects .
Propiedades
IUPAC Name |
2-[(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)methyl]-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-22(2)19(26)23-7-8-24-14(11-23)9-13(21-24)10-20-18(25)17-12-27-15-5-3-4-6-16(15)28-17/h3-6,9,17H,7-8,10-12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWJRRRSCFMDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN2C(=CC(=N2)CNC(=O)C3COC4=CC=CC=C4O3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5637661.png)
![2-[3-(benzylthio)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5637670.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(3-thienylacetyl)piperidine](/img/structure/B5637673.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5637694.png)

![1-acetyl-N-[3-(dimethylamino)propyl]-5-indolinesulfonamide](/img/structure/B5637713.png)
![1'-(2,3-dihydro-1-benzothien-2-ylcarbonyl)-5-ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5637720.png)
![N-(4-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)acetamide](/img/structure/B5637728.png)
![(3R*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-3-cyclobutyl-4-methyl-3-pyrrolidinol](/img/structure/B5637736.png)

![{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,5-dihydro-1H-pyrrol-2-yl}methanol](/img/structure/B5637755.png)
